molecular formula C20H22N2O2 B2708503 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 401632-69-7

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2708503
CAS No.: 401632-69-7
M. Wt: 322.408
InChI Key: HJDASZASOCACNB-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound that features a unique structure combining an adamantyl group, a phenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Adamantyl Group: The adamantyl group is introduced via a Friedel-Crafts alkylation reaction using adamantyl chloride and an appropriate catalyst.

    Carboxylation: The final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the phenyl group.

    Substitution: The adamantyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.

    Materials Science: Its rigid structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Research: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyrazole ring can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Similar in structure but lacks the pyrazole ring and carboxylic acid group.

    1-Phenyl-1H-pyrazole-4-carboxylic acid: Similar but lacks the adamantyl group.

    3-(1-Adamantyl)-1H-pyrazole: Lacks the phenyl group and carboxylic acid group.

Uniqueness

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to the combination of the adamantyl group, phenyl group, and pyrazole ring. This combination provides a unique set of chemical and physical properties that can be exploited in various applications.

Properties

IUPAC Name

3-(1-adamantyl)-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19(24)17-12-22(16-4-2-1-3-5-16)21-18(17)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,12-15H,6-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDASZASOCACNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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